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Compound of Interest

Compound Name:
1-(4-Hydroxyindolin-1-

YL)ethanone

Cat. No.: B070445 Get Quote

Notice: A comprehensive search of scientific literature and chemical databases did not yield

any specific information on the use of 1-(4-Hydroxyindolin-1-YL)ethanone as a chemical

probe. The synthesis, biological activity, and targets for this specific compound are not

documented in the available resources.

However, extensive research is available for structurally related compounds, particularly

derivatives of 1-(1H-indol-1-yl)ethanone, which have been successfully developed and

characterized as potent chemical probes. These probes are valuable tools for investigating the

biological roles of specific protein targets in cellular signaling and disease.

This document will, therefore, provide detailed application notes and protocols for a

representative chemical probe from this class: a selective inhibitor of the CREB binding protein

(CBP) and E1A binding protein p300 (EP300) bromodomains. These proteins are critical

epigenetic regulators, and their dysregulation is implicated in various diseases, including

cancer.

Application Note: A 1-(1H-indol-1-yl)ethanone
Derivative as a Selective CBP/EP300 Bromodomain
Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
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Purpose: This document provides the necessary information and protocols for utilizing a 1-(1H-

indol-1-yl)ethanone-based chemical probe to investigate the function of CBP/EP300

bromodomains in biological systems.

Introduction:

The bromodomain-containing proteins CBP and EP300 are highly homologous histone

acetyltransferases that play a crucial role in regulating gene expression. They are considered

"readers" of epigenetic marks, specifically binding to acetylated lysine residues on histones and

other proteins. This interaction is critical for the assembly of transcriptional machinery and

subsequent gene activation. Dysregulation of CBP/EP300 activity is a hallmark of several

cancers, making them attractive therapeutic targets.

Chemical probes that selectively inhibit the bromodomain of CBP/EP300 are invaluable tools

for dissecting their roles in health and disease. The 1-(1H-indol-1-yl)ethanone scaffold has

been identified as a potent and selective inhibitor of these bromodomains.[1] By occupying the

acetyl-lysine binding pocket, these probes can displace CBP/EP300 from chromatin and

modulate the expression of target genes.

Data Presentation: Potency and Selectivity

The following table summarizes the quantitative data for a representative 1-(1H-indol-1-

yl)ethanone-based CBP/EP300 bromodomain inhibitor, referred to here as CBP-Probe-1

(based on potent compounds from cited literature).

Target Assay Type IC50 (nM) Selectivity

CBP Bromodomain AlphaScreen 37 >100-fold vs. BRD4

EP300 Bromodomain AlphaScreen ~50 High

BRD4 (BD1) AlphaScreen >5000 -

BRD4 (BD2) AlphaScreen >5000 -

Note: The data presented is a composite representation from studies on potent 1-(1H-indol-1-

yl)ethanone derivatives.[1]
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Caption: Signaling pathway illustrating CBP/EP300 bromodomain function and its inhibition by

a chemical probe.

Experimental Protocols
Protocol 1: In Vitro CBP Bromodomain Inhibition Assay
(AlphaScreen)
Objective: To determine the in vitro potency of the chemical probe in inhibiting the interaction

between the CBP bromodomain and an acetylated histone peptide.

Materials:

CBP-Probe-1 (or other 1-(1H-indol-1-yl)ethanone derivative)

Recombinant human CBP bromodomain (tagged with GST)

Biotinylated histone H4 acetylated lysine 8 peptide (H4K8ac)

AlphaLISA GST Acceptor Beads

AlphaScreen Streptavidin Donor Beads
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Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

384-well white microplates

Procedure:

Prepare a serial dilution of CBP-Probe-1 in DMSO, and then dilute further in Assay Buffer.

Add 2.5 µL of the diluted probe or DMSO (vehicle control) to the wells of the 384-well plate.

Add 2.5 µL of recombinant CBP bromodomain (final concentration ~10 nM) to each well.

Add 2.5 µL of biotinylated H4K8ac peptide (final concentration ~10 nM) to each well.

Incubate the plate at room temperature for 30 minutes, protected from light.

Prepare a mixture of AlphaLISA GST Acceptor Beads and AlphaScreen Streptavidin Donor

Beads in Assay Buffer.

Add 2.5 µL of the bead mixture to each well.

Incubate the plate in the dark at room temperature for 60 minutes.

Read the plate on an AlphaScreen-compatible plate reader.

Calculate IC50 values using a non-linear regression curve fit.
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Caption: Experimental workflow for the in vitro AlphaScreen assay.

Protocol 2: Cellular Target Engagement Assay
(NanoBRET™)
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Objective: To confirm that the chemical probe can engage the CBP bromodomain within living

cells.

Materials:

HEK293T cells

NanoLuc®-CBP Bromodomain fusion vector

HaloTag®-Histone H3.3 vector

NanoBRET™ Nano-Glo® Substrate

HaloTag® NanoBRET™ 618 Ligand

CBP-Probe-1

Opti-MEM® I Reduced Serum Medium

96-well white cell culture plates

Procedure:

Co-transfect HEK293T cells with the NanoLuc®-CBP and HaloTag®-Histone H3.3 vectors.

Plate the transfected cells in a 96-well plate and incubate for 24 hours.

Prepare serial dilutions of CBP-Probe-1 in Opti-MEM®.

Add the diluted probe to the cells and incubate for 2 hours.

Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate for 2 hours.

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

Read the plate on a luminometer capable of measuring donor and acceptor emission

wavelengths simultaneously.

Calculate the NanoBRET™ ratio and determine the IC50 for target engagement.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3: Gene Expression Analysis by RT-qPCR
Objective: To assess the effect of CBP/EP300 bromodomain inhibition on the expression of

known target genes.

Materials:

Cancer cell line known to be sensitive to CBP/EP300 inhibition (e.g., LNCaP prostate cancer

cells).[1]

CBP-Probe-1

Cell culture medium and supplements

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Primers for target genes (e.g., MYC, AR) and a housekeeping gene (e.g., GAPDH).

Procedure:

Seed LNCaP cells in 6-well plates and allow them to adhere overnight.

Treat the cells with varying concentrations of CBP-Probe-1 or DMSO (vehicle control) for 24-

48 hours.

Harvest the cells and extract total RNA using a suitable kit.

Synthesize cDNA from the extracted RNA.

Perform qPCR using primers for the target genes and the housekeeping gene.

Analyze the data using the ΔΔCt method to determine the relative change in gene

expression.
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Caption: Workflow for analyzing changes in gene expression following probe treatment.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions

for their specific experimental setup and reagents. The chemical probe discussed, CBP-Probe-

1, is a representative example based on published data for the 1-(1H-indol-1-yl)ethanone class

of inhibitors. Researchers should source and characterize their specific probe before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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